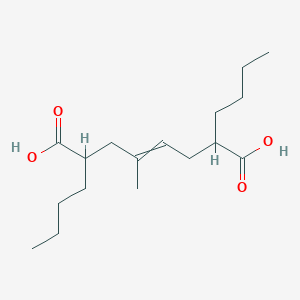
2,7-Dibutyl-4-methyloct-4-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibutyl-4-methyloct-4-enedioic acid is an organic compound with the molecular formula C17H32O4 It is a dicarboxylic acid derivative, characterized by the presence of two butyl groups and a methyl group attached to an octene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibutyl-4-methyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as a malonic ester, followed by decarboxylation and subsequent functional group transformations. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and alkyl halides as alkylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibutyl-4-methyloct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines (R-NH2), Alcohols (R-OH)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Saturated derivatives
Substitution: Amides, Esters
Aplicaciones Científicas De Investigación
2,7-Dibutyl-4-methyloct-4-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals, such as plasticizers and surfactants.
Mecanismo De Acción
The mechanism of action of 2,7-Dibutyl-4-methyloct-4-enedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid
- 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
- 1,3,4-Trimethylcyclohex-3-enecarboxylic acid
Uniqueness
2,7-Dibutyl-4-methyloct-4-enedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .
Propiedades
Número CAS |
55005-90-8 |
|---|---|
Fórmula molecular |
C17H30O4 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2,7-dibutyl-4-methyloct-4-enedioic acid |
InChI |
InChI=1S/C17H30O4/c1-4-6-8-14(16(18)19)11-10-13(3)12-15(17(20)21)9-7-5-2/h10,14-15H,4-9,11-12H2,1-3H3,(H,18,19)(H,20,21) |
Clave InChI |
SDJNBPKNKAHAGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC=C(C)CC(CCCC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
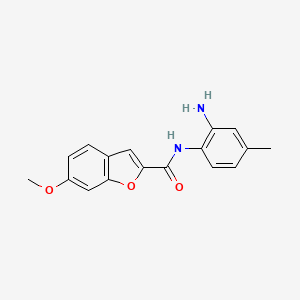
![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
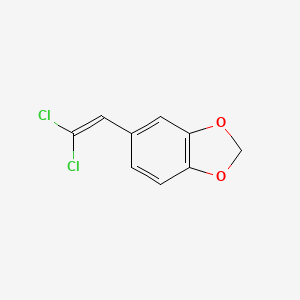

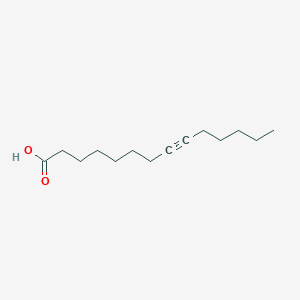
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
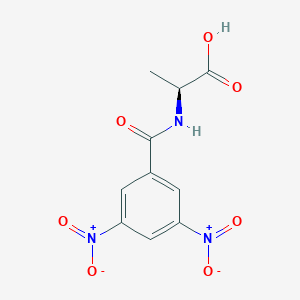
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
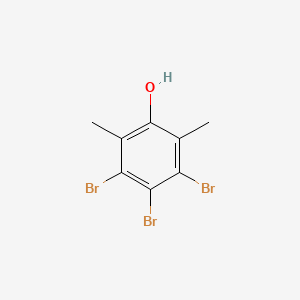

![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
arsanium bromide](/img/structure/B14623250.png)

